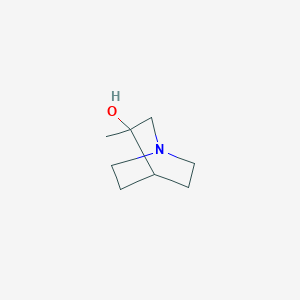
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide
Übersicht
Beschreibung
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is a chemical compound with the molecular formula C~9~H~13~N~O~2~S and a molecular weight of 228.31 g/mol 1. It belongs to the sulfonamide class of compounds and exhibits intriguing properties that make it relevant for further investigation.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide consists of a benzene ring with a sulfonamide group attached. The dimethylamino substituent enhances its reactivity and biological activity. Researchers have likely elucidated its precise three-dimensional arrangement through spectroscopic techniques such as NMR and X-ray crystallography .
Chemical Reactions Analysis
While specific chemical reactions involving N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide are not explicitly documented, its functional groups suggest potential reactivity. Researchers may explore its behavior under various conditions, including acidic or basic environments, oxidation, and substitution reactions.
Physical And Chemical Properties Analysis
- Solubility : N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is likely soluble in organic solvents due to its hydrophobic nature.
- Melting Point : Experimental data on its melting point would be valuable for characterizing its solid-state properties.
- Stability : Investigate its stability under different conditions (e.g., temperature, light, and pH).
Wissenschaftliche Forschungsanwendungen
-
Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C
- Application Summary : This research focuses on the development of an earth-abundant reusable and non-toxic heterogeneous catalyst applied in the synthesis of pharmaceutically, bio-active relevant compounds .
- Methods of Application : The method involves the use of a simple and environmentally friendly method for the preparation of efficient, reusable, and low-cost graphene spheres encapsulated Ni/NiO nanoalloy catalysts (Ni/NiO@C) for highly selective synthesis of the N-methylated compounds .
- Results or Outcomes : The catalyst was proved that it could be easily recycled by its intrinsic magnetism and reused up to ten times without losing activity and selectivity .
-
Electrically controlled growths of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) organic microcrystals
- Application Summary : This research describes a novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field .
- Methods of Application : The method involves the use of an electric field to control the growth of DAST microcrystals .
- Results or Outcomes : The growth of DAST microcrystals controlled by electric field leads to the increase in the crystallinity, but the chemical structures remain unchanged .
-
Probing the aggregation behavior of 4-aminophthalimide and 4-(N,N-dimethyl)amino-N-methylphthalimide
- Application Summary : This research uses two fluorescent molecules, 4-aminophthalimide (AP) and 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), as building blocks to fabricate fluorescent organic nanoparticles .
- Methods of Application : The method involves synthesizing DMP by substituting all the amine hydrogens of AP with methyl groups .
- Results or Outcomes : The study found that varying the nature of intermolecular interactions leads to different modes of aggregation .
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide
- Application Summary : N,N-Dimethylformamide and N,N-dimethylacetamide are multipurpose reagents which deliver their own H, C, N and O atoms for the synthesis of a variety of compounds under a number of different experimental conditions .
- Methods of Application : These compounds are used in the synthesis of a variety of compounds .
- Results or Outcomes : The review highlights the corresponding literature published over the last years .
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents
- Application Summary : This research reports the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .
- Methods of Application : The method involves the use of PhMe3NI for the N-methylation reaction to various substrates, including amides, indoles, and a variety of structurally related bioactive compounds .
- Results or Outcomes : The ease of operational setup, high yields of ≤99%, high functional group tolerance, and especially the excellent monoselectivity for amides make this method attractive for late-stage methylation of bioactive compounds .
-
Electrically Controlled Growths of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium Tosylate (DAST) Organic Microcrystals
- Application Summary : This research describes a novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field .
- Methods of Application : The method involves the use of an electric field to control the growth of DAST microcrystals .
- Results or Outcomes : Growth of DAST microcrystals controlled by electric field leads to the increase in the crystallinity, but the chemical structures remain unchanged .
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Assess its toxicity profile, especially if it is intended for therapeutic use.
- Handling : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment, especially if it enters water systems.
Zukünftige Richtungen
- Biological Studies : Investigate its biological activity, potential targets, and therapeutic applications.
- Environmental Assessment : Evaluate its persistence, degradation, and impact on ecosystems.
- Synthetic Routes : Develop efficient synthetic routes for large-scale production.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-11-8-9-4-6-10(7-5-9)15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQPMGJWBIBHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)


